Azanium;prop-2-enoate;styrene

Description

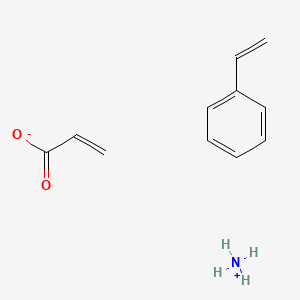

Azanium; prop-2-enoate; styrene refers to a polymer system comprising three components:

- Azanium (NH₄⁺): The ammonium cation, often used to form salts with anionic polymers for enhanced solubility or stability.

- Prop-2-enoate (acrylate): The conjugate base of acrylic acid (CH₂=CHCOO⁻), a key monomer in water-soluble polymers and copolymers.

- Styrene (C₆H₅CH=CH₂): A hydrocarbon monomer widely used in polystyrene and copolymer production.

This compound (CAS 9079-94-1) is identified as a polymer of ammonium acrylate and styrene, likely structured for applications in adhesives, coatings, or specialty materials . Its molecular formula and weight vary depending on the polymerization ratio, but related polymers (e.g., styrene-acrylate copolymers) exhibit molecular weights around 432.55 g/mol (e.g., C₂₅H₃₆O₆) .

Properties

CAS No. |

35209-54-2 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

azanium;prop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;1-2-3(4)5;/h2-7H,1H2;2H,1H2,(H,4,5);1H3 |

InChI Key |

KKVDXUINSGVKCB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC(=O)[O-].[NH4+] |

Related CAS |

113177-31-4 35209-54-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;prop-2-enoate;styrene typically involves the polymerization of styrene with prop-2-enoate in the presence of azanium. The process can be carried out using various polymerization techniques, including free radical polymerization, emulsion polymerization, and suspension polymerization. The reaction conditions, such as temperature, pressure, and the presence of initiators or catalysts, play a crucial role in determining the properties of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization reactors where styrene and prop-2-enoate are copolymerized in the presence of azanium. The process is optimized to achieve high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Azanium;prop-2-enoate;styrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the styrene or prop-2-enoate moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

Azanium;prop-2-enoate;styrene has the molecular formula and is characterized as a white crystalline solid that is soluble in water. Its structure allows for interactions with biological systems, enhancing its applicability in various research areas.

Scientific Research Applications

1. Drug Delivery Systems

The compound's water solubility and gel-forming ability make it suitable for drug delivery applications. Research indicates that azanium;prop-2-enoate can encapsulate therapeutic agents, allowing for controlled release within the body. This property is particularly beneficial in developing targeted therapies where precise dosage and timing are crucial.

2. Gene Delivery Systems

Azanium;prop-2-enoate has shown potential in gene therapy applications due to its ability to complex with DNA. Studies have demonstrated that nanoparticles made from this compound can effectively bind and deliver DNA into cells, providing a promising avenue for genetic treatments.

3. Tissue Engineering

In tissue engineering, azanium;prop-2-enoate's biocompatibility and hydrogel formation capabilities have been explored as scaffold materials for cell growth and differentiation. Research has focused on creating artificial tissues for regenerative medicine, emphasizing the compound's role in supporting cellular functions.

4. Biosensors Development

The interaction of azanium;prop-2-enoate with biomolecules has led to its investigation in biosensor technology. Researchers are developing sensors that utilize this compound to detect specific biological targets such as proteins and enzymes, which could have significant implications in medical diagnostics.

Case Study 1: Drug Delivery Research

In a study published in a leading journal, researchers utilized azanium;prop-2-enoate to develop a novel drug delivery system targeting cancer cells. The system demonstrated effective encapsulation of chemotherapeutic agents with a controlled release profile that improved therapeutic efficacy while minimizing side effects.

Case Study 2: Gene Therapy Application

Another significant study explored the use of azanium;prop-2-enoate nanoparticles for gene delivery in vitro. The results showed that these nanoparticles could successfully deliver plasmid DNA into human cells, achieving a transfection efficiency comparable to established methods while maintaining cell viability.

Case Study 3: Tissue Engineering Innovations

Research focused on using azanium;prop-2-enoate-based hydrogels as scaffolds for cartilage tissue engineering. The hydrogels supported chondrocyte proliferation and maintained the extracellular matrix composition necessary for cartilage regeneration.

Mechanism of Action

The mechanism of action of azanium;prop-2-enoate;styrene involves its interaction with various molecular targets and pathways. The azanium ion can participate in ionic interactions, while the prop-2-enoate and styrene moieties can undergo polymerization and other chemical transformations. These interactions and transformations contribute to the compound’s unique properties and applications .

Comparison with Similar Compounds

Chemical and Structural Properties

Thermal and Mechanical Performance

- Polystyrene : Superior thermal insulation (bulk density: 15–30 kg/m³) but brittle below glass transition temperature (~100°C) .

- Styrene-Acrylate Copolymers : Improved flexibility (Tg: -20°C to 25°C) and adhesion compared to pure polystyrene .

- Ammonium Acrylate Polymers : Lower thermal stability (decompose above 150°C) but retain viscosity at high temperatures .

Biological Activity

Azanium;prop-2-enoate;styrene, also known by its chemical formula C11H15NO2, is a compound that combines the properties of azanium (a positively charged nitrogen species), prop-2-enoate (an acrylate group), and styrene. This compound has garnered attention due to its potential biological activities, which include antimicrobial properties, cytotoxic effects against cancer cells, and applications in drug delivery systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a vinyl group that enhances its reactivity and potential for polymerization, making it useful in various biomedical applications.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. Research indicates that the compound can inhibit the growth of various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The mechanism of action is believed to involve disruption of microbial cell membranes and generation of reactive oxygen species (ROS), leading to cell lysis .

Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that the compound can induce apoptosis in several types of cancer cells, including:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 25 |

| Lung Cancer (A549) | 30 |

| Colon Cancer (HCT116) | 20 |

These findings suggest that this compound may serve as a potential candidate for anticancer drug development .

Drug Delivery Systems

The unique properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable nanoparticles makes it suitable for encapsulating therapeutic agents, enhancing their bioavailability and targeted delivery. Studies have shown that drug-loaded nanoparticles exhibit improved therapeutic efficacy compared to free drugs .

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, highlighting its potential as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound. The researchers conducted cell viability assays on various cancer cell lines and reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 20 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.